molecular formula C22H40Cl2N2 B13746688 1,4-Cyclohexanebis(methylamine), N,N'-bis(3-norbornyl)-, dihydrochloride, (E)- CAS No. 1240-90-0

1,4-Cyclohexanebis(methylamine), N,N'-bis(3-norbornyl)-, dihydrochloride, (E)-

Cat. No.: B13746688
CAS No.: 1240-90-0
M. Wt: 403.5 g/mol
InChI Key: JWRCUYLINWYGMN-UHFFFAOYSA-N
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Description

1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is a chemical compound with the molecular formula C24H42Cl2N2. It is a derivative of cyclohexane and norbornane, characterized by the presence of two methylamine groups and two norbornyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- typically involves the reaction of 1,4-cyclohexanedimethanol with norbornylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Cyclohexanebis(methylamine), N,N’-bis(2-norbornyl)-, dihydrochloride
  • 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-norbornyl)-, dihydrochloride

Uniqueness

1,4-Cyclohexanebis(methylamine), N,N’-bis(3-norbornyl)-, dihydrochloride, (E)- is unique due to the specific positioning of the norbornyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1240-90-0

Molecular Formula

C22H40Cl2N2

Molecular Weight

403.5 g/mol

IUPAC Name

N-[[4-[(2-bicyclo[2.2.1]heptanylamino)methyl]cyclohexyl]methyl]bicyclo[2.2.1]heptan-2-amine;dihydrochloride

InChI

InChI=1S/C22H38N2.2ClH/c1-2-16(14-24-22-12-18-6-8-20(22)10-18)4-3-15(1)13-23-21-11-17-5-7-19(21)9-17;;/h15-24H,1-14H2;2*1H

InChI Key

JWRCUYLINWYGMN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC2CC3CCC2C3)CNC4CC5CCC4C5.Cl.Cl

Origin of Product

United States

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